molecular formula C8H11N3O4 B2458302 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1702098-41-6

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No. B2458302
M. Wt: 213.193
InChI Key: YXQXOXTWDFRIFM-UHFFFAOYSA-N
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Description

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is a chemical compound with the following properties:



  • Chemical Formula : C<sub>8</sub>H<sub>11</sub>N<sub>3</sub>O<sub>4</sub>

  • Molecular Weight : 213.19 g/mol

  • Density : Approximately 1.45 g/cm<sup>3</sup> (predicted)

  • Boiling Point : Approximately 385.2°C (predicted)



Molecular Structure Analysis

The molecular structure of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring with a nitro group (NO<sub>2</sub>) and a carboxylic acid group (COOH) attached. The “sec-butyl” group (1-methylpropyl) is also present, contributing to its overall structure.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Acid-Base Reactions : Interaction with bases or acids to form salts or esters.

  • Reduction Reactions : Reduction of the nitro group to an amino group.

  • Esterification : Reaction with alcohols to form esters.



Physical And Chemical Properties Analysis


  • Appearance : The compound may appear as a solid or crystalline powder.

  • Solubility : It may be soluble in certain organic solvents.

  • Stability : Stability under different conditions (temperature, light, etc.) should be investigated.


Safety And Hazards


  • Toxicity : Assess the toxicity profile, especially considering the nitro group.

  • Handling Precautions : Proper lab safety protocols should be followed during handling.

  • Environmental Impact : Consider its impact on the environment.


Future Directions

Research avenues for 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid include:



  • Biological Activity : Investigate potential applications (e.g., as a drug candidate).

  • Synthetic Modifications : Explore derivatization for improved properties.

  • Structure-Activity Relationship (SAR) : Understand how structural changes affect activity.


Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding of this compound. For more detailed insights, consult specialized scientific literature and databases12345.


properties

IUPAC Name

1-butan-2-yl-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-5(2)10-4-6(11(14)15)7(9-10)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQXOXTWDFRIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid

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